9,11-Dehydro Ethynyl Estradiol

Pharmaceutical Quality Control Regulatory Science Impurity Profiling

Procuring the correct reference standard is critical for ANDA filings and batch release of ethinyl estradiol formulations. 9,11-Dehydro Ethynyl Estradiol is the pharmacopoeial marker for the C9=C11 degradation product. - Regulatory Requirement: Mandated as EP Impurity B & USP Related Compound B with a ≤0.5% acceptance limit. - Analytical Necessity: Essential for specificity validation in forced degradation studies and the USP Drospirenone/Ethinyl Estradiol Tablets monograph. - Supply Certainty: Available as a fully characterized reference standard for QC and analytical R&D.

Molecular Formula C20H22O2
Molecular Weight 294.4 g/mol
CAS No. 1231-96-5
Cat. No. B030853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,11-Dehydro Ethynyl Estradiol
CAS1231-96-5
Synonyms(17α)-19-Norpregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol;  _x000B_19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol;  USP Ethinyl Estradiol Related Compound B;  Ethinyl Estradiol Impurity B (EP)
Molecular FormulaC20H22O2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7-8,12,17-18,21-22H,4,6,9-11H2,2H3/t17?,18?,19-,20-/m0/s1
InChIKeyDUZHXWCAIBMQPI-GUMHCPJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 9,11-Dehydro Ethynyl Estradiol (CAS 1231-96-5) as a Pharmacopoeial Reference Standard


9,11-Dehydro Ethynyl Estradiol (CAS 1231-96-5) is a steroidal compound structurally defined as a C9-C11 dehydro derivative of the synthetic estrogen ethinyl estradiol [1]. It is formally recognized as Ethinylestradiol EP Impurity B and Ethinyl Estradiol USP Related Compound B in major pharmacopoeias [2]. Its primary identity in procurement is as a well-characterized impurity and degradation product of the active pharmaceutical ingredient (API) ethinyl estradiol, making it an essential reference material for analytical method development, quality control (QC), and stability studies of ethinyl estradiol-containing formulations .

Why 9,11-Dehydro Ethynyl Estradiol Cannot Be Substituted by a Generic Estrogen Reference Standard


Generic substitution with another estrogen standard is not scientifically valid because 9,11-Dehydro Ethynyl Estradiol serves a specific, regulated function. It is not an interchangeable active compound but a precisely defined marker of chemical degradation and synthetic by-products. Its unique structural feature—the C9=C11 double bond—differentiates it from the API ethinyl estradiol and other process impurities [1]. Regulatory compliance (e.g., EP, USP) for ethinyl estradiol drug products mandates the use of this specific compound as a reference for impurity identification and quantification, with defined acceptance limits [2]. Substituting a different compound would invalidate the analytical method and fail to meet regulatory requirements for demonstrating control over this critical impurity.

Quantitative Evidence Guide for the Selection of 9,11-Dehydro Ethynyl Estradiol in Analytical and Stability Testing


Regulatory Limit Defines 9,11-Dehydro Ethynyl Estradiol as a Critical Quality Attribute

The compound's criticality is defined by its regulatory acceptance limit. According to the European Pharmacopoeia (Ph. Eur.) monograph for Ethinyl Estradiol, the limit for Ethinylestradiol EP Impurity B (9,11-Dehydro Ethynyl Estradiol) is 0.5% [1]. This establishes a clear, quantifiable threshold that differentiates it from other unspecified impurities which may have a default limit of 0.10%.

Pharmaceutical Quality Control Regulatory Science Impurity Profiling

Formation as a Key Degradation Product Under Oxidative Stress Conditions

This compound is a major degradation product of ethinyl estradiol (EE). In a fluid-bed granulation stability study, 9(11)-dehydro-EE was quantified alongside 6-alpha-hydroxy-EE, 6-beta-hydroxy-EE, and 6-oxo-EE as a primary degradation marker during long-term storage and accelerated conditions [1]. Its formation is a key indicator of oxidative stress on the API.

Stability Studies Formulation Science Degradation Pathways

Application as a USP Reference Standard for a Specific Analytical Method

The USP Reference Standard for Ethinyl Estradiol Related Compound B (9,11-Dehydro Ethynyl Estradiol) has a defined, specific application. It is intended for use in preparing standard and sensitivity solutions for the impurity analysis of Drospirenone and Ethinyl Estradiol Tablets by a liquid chromatography method with UV detection .

Analytical Method Development Quality Control USP Standards

Optimal Application Scenarios for 9,11-Dehydro Ethynyl Estradiol Based on Quantitative Evidence


Ensuring Compliance with Ph. Eur. and USP Specifications for Ethinyl Estradiol API

Pharmaceutical manufacturers and QC laboratories must use 9,11-Dehydro Ethynyl Estradiol as a reference standard to quantify and control this specific impurity in ethinyl estradiol drug substance to meet the defined acceptance limit of ≤ 0.5% . This is a regulatory requirement, not an option, and directly impacts batch release and market authorization.

Development and Validation of Stability-Indicating HPLC Methods

Analytical scientists developing methods for ethinyl estradiol-containing formulations (e.g., oral contraceptives) must procure this compound. Its identification as a major degradation product necessitates its inclusion as a marker in forced degradation studies and method validation protocols to demonstrate specificity and accuracy for stability assessment.

Execution of Specific USP Compendial Methods

Analysts performing the USP monograph assay for 'Drospirenone and Ethinyl Estradiol Tablets' must procure the USP Reference Standard of this compound (Ethinyl Estradiol Related Compound B) to prepare the required standard and sensitivity solutions . No other compound can fulfill this specific methodological requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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